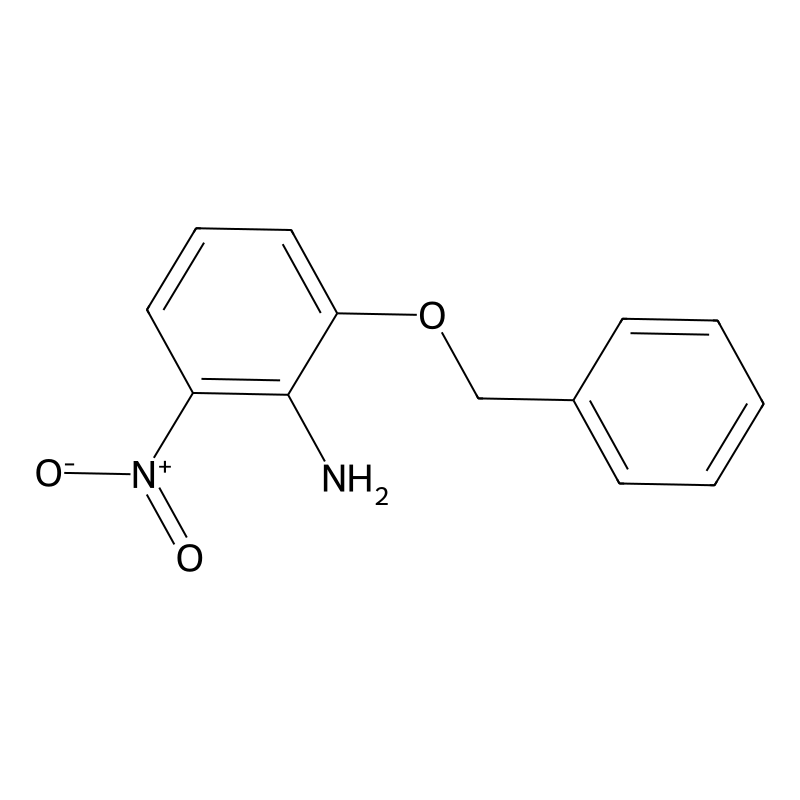

2-(Benzyloxy)-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyloxy)-6-nitroaniline is an organic compound with the molecular formula . It features a benzyloxy group attached to the second position of an aniline ring, alongside a nitro group at the sixth position. This structure contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound is characterized by its yellow crystalline appearance and moderate solubility in organic solvents.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or hydrogen gas with a palladium catalyst.

- Substitution: The benzyloxy group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation: The compound can also participate in oxidation reactions, where the nitro group may be converted into other functional groups under specific conditions.

Common reagents used in these reactions include zinc, tin, sodium methoxide, and hydrogen peroxide, among others. The products formed depend on the specific reagents and reaction conditions employed.

Research indicates that 2-(Benzyloxy)-6-nitroaniline exhibits potential biological activity, particularly in pharmacological contexts. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, which could lead to antimicrobial or anticancer effects. Studies have explored its use as a fluorescent probe due to its aromatic structure, suggesting applications in biological imaging and diagnostics.

The synthesis of 2-(Benzyloxy)-6-nitroaniline typically involves the following steps:

- Nitration of 2-(Benzyloxy)aniline: This is achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and prevent over-nitration.

- Purification: The product is often purified through recrystallization or chromatography to ensure high purity for further applications.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while minimizing environmental impact.

2-(Benzyloxy)-6-nitroaniline has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Fluorescent Probes: Its aromatic nature allows it to be investigated for use in biological imaging applications.

- Pharmaceutical Development: The compound is being explored for its potential antimicrobial and anticancer properties.

- Dyes and Pigments: It is also used in the development of specialty chemicals such as dyes.

Studies on 2-(Benzyloxy)-6-nitroaniline's interactions with biological systems indicate that it can affect various molecular targets. The nitro group’s ability to undergo reduction plays a crucial role in its mechanism of action, potentially leading to the formation of active metabolites that interact with cellular pathways. Research continues to explore these interactions to understand better the compound's pharmacological properties.

Several compounds share structural similarities with 2-(Benzyloxy)-6-nitroaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)aniline | Lacks nitro group | Less reactive due to absence of electron-withdrawing groups |

| 4-Bromo-2-nitroaniline | Contains bromine instead of benzyloxy | Different reactivity profile due to bromine placement |

| 2-(Benzyloxy)-4-nitroaniline | Nitro group at a different position | Alters chemical properties compared to 6-nitro variant |

| 2-(Benzyloxy)-6-chloroaniline | Contains a chloro group instead of a nitro group | Leads to distinct chemical properties and uses |

Uniqueness: The combination of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups in 2-(Benzyloxy)-6-nitroaniline allows for versatile chemical transformations and interactions with biological targets, setting it apart from similar compounds. Its specific positioning of functional groups contributes significantly to its reactivity and potential applications in research and industry.